molecular formula C10H21NO2 B11757998 Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate

Cat. No.: B11757998
M. Wt: 187.28 g/mol
InChI Key: ULESMBUMNAWOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of propanoic acid and is characterized by the presence of a methyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate typically involves the reaction of 3-methylbutan-2-amine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromopropanoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-methylphenyl)propanoate
  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
  • Propanoic acid, 2-methyl-, 3-methylbutyl ester

Uniqueness

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate, also known as methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate, is an organic compound with significant biological activity. This compound features a complex structure that includes multiple methyl groups and an amino substituent, making it a valuable subject for research in various biological and chemical contexts. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H21NO2. It is characterized by the presence of both an ester and an amino group, which contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular Weight185.29 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. The compound can modulate various metabolic pathways through these interactions.

  • Enzyme Interactions : Research indicates that this compound can influence enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme. Its structural characteristics allow it to fit into active sites of enzymes, thereby altering their function.
  • Receptor Binding : The compound may also interact with cellular receptors, affecting signal transduction pathways that regulate physiological responses. This interaction can lead to changes in cellular behavior, including proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.
  • Anticancer Potential : Research has indicated that the compound shows promise in anticancer applications, particularly through its ability to induce apoptosis in cancer cells. The specific pathways involved are still under investigation but may include modulation of Bcl-2 family proteins and caspase activation.

Research Applications

This compound serves as a versatile tool in scientific research:

  • Chemistry : It is utilized as an intermediate in synthesizing more complex organic molecules, facilitating studies on reaction mechanisms and product formation.
  • Biology : The compound is employed in studies examining enzyme kinetics and metabolic pathways, providing insights into biochemical processes at the molecular level.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
3-Methyl-2-butanolAlcoholModerate antimicrobial
3-Methyl-2-butanoneKetoneLimited biological activity
Methyl 2-methyl-3-(4-aminophenoxy)propanoateEster/AmineAnticancer properties

This compound stands out due to its combination of functional groups that confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-[methyl(3-methylbutan-2-yl)amino]propanoate

InChI

InChI=1S/C10H21NO2/c1-8(2)9(3)11(4)7-6-10(12)13-5/h8-9H,6-7H2,1-5H3

InChI Key

ULESMBUMNAWOOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N(C)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.